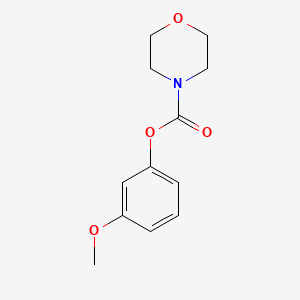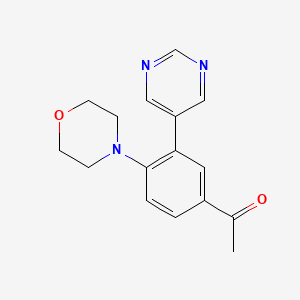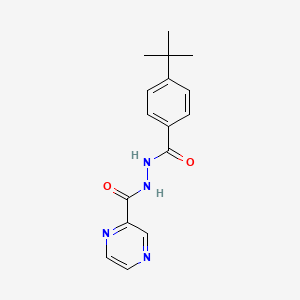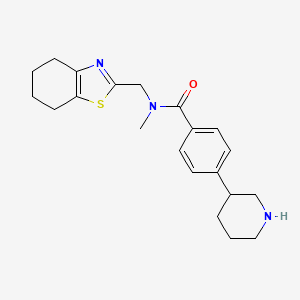![molecular formula C19H21F2N3O2 B5616419 (3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)
(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related difluorophenyl-piperidinyl methanone compounds involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. These materials undergo amidation, Friedel-Crafts acylation, and hydration to yield the target compound with reasonable overall yields. This method demonstrates the accessibility of starting materials and the efficiency of the process (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis of related compounds reveal the stability and geometrical parameters through DFT analysis, vibrational study, and comparison with experimental data. The HOMO-LUMO energy gap and molecular electrostatic potential maps help in understanding the charge distribution and reactive sites of the molecule (C. Sivakumar et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be deduced from their synthesis and structural analysis. The presence of functional groups like difluorophenyl and piperidinyl methanone suggest potential for various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The electronic properties derived from DFT calculations indicate the molecule's ability to participate in charge transfer reactions (C. S. Karthik et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for its application in synthesis. X-ray crystallography and spectroscopic techniques such as IR, NMR, and mass spectrometry provide detailed insights into the compound's physical characteristics (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties are largely determined by the functional groups present in the compound. The difluorophenyl and piperidinyl groups suggest a potential for interactions through hydrogen bonding and π-π interactions, influencing the compound's reactivity and stability. Computational studies and experimental findings provide evidence of these interactions and their impact on the compound's chemical behavior (Katrina E. Doherty et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(3,4-difluorobenzoyl)piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-2-17(24-9-3-8-22-24)19(26)23-10-6-13(7-11-23)18(25)14-4-5-15(20)16(21)12-14/h3-5,8-9,12-13,17H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPAIYXIHZLFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)
![3-methyl-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5616357.png)
![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)


![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)


![2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)